Linerixibat

Vue d'ensemble

Description

Le Linerixibat est un inhibiteur de petite taille à absorption minimale du transporteur d'acides biliaires iléaux. Il est en cours de développement par GlaxoSmithKline pour le traitement du prurit cholestatique chez les patients atteints de cholangite biliaire primitive . Le prurit cholestatique est une affection caractérisée par des démangeaisons intenses dues à l'accumulation d'acides biliaires dans l'organisme .

Applications De Recherche Scientifique

Linerixibat has significant scientific research applications, particularly in the fields of medicine and pharmacology. It is being investigated for its potential to treat cholestatic pruritus in patients with primary biliary cholangitis . The compound’s ability to reduce bile acid levels in the body makes it a promising candidate for alleviating the symptoms of this condition . Additionally, this compound’s mechanism of action as an ileal bile acid transporter inhibitor opens up possibilities for its use in other bile acid-related disorders . Research is ongoing to explore its efficacy and safety in various clinical settings .

Mécanisme D'action

Target of Action

Linerixibat primarily targets the Ileal Bile Acid Transporter (IBAT) . The IBAT is a protein that plays a crucial role in the reabsorption of bile acids in the small intestine .

Mode of Action

This compound, as an IBAT inhibitor , works by blocking the reabsorption of bile acids in the small intestine . This action reduces the circulation of pruritic bile acids .

Biochemical Pathways

The inhibition of IBAT by this compound disrupts the enterohepatic circulation of bile acids. This disruption leads to a decrease in the reabsorption of bile acids in the ileum and a subsequent reduction in the return of bile acids to the liver . This mechanism can provide relief for patients with cholestatic pruritus in Primary Biliary Cholangitis (PBC) .

Pharmacokinetics

This compound exhibits absorption-limited flip-flop kinetics, with a longer oral half-life (6-7 hours) compared to the intravenous half-life (0.8 hours) . The short intravenous half-life is consistent with high systemic clearance (61.9 L/h) and a low volume of distribution (16.3 L) . This compound is minimally absorbed from the intestine, which is the site of its pharmacological action .

Result of Action

The primary result of this compound’s action is the significant improvement of itch (cholestatic pruritus) in some treatment groups compared to placebo . By reducing the circulation of pruritic bile acids, this compound can provide relief for patients suffering from cholestatic pruritus associated with PBC .

Action Environment

The action of this compound is influenced by the environment within the gastrointestinal tract, particularly the small intestine, where it blocks the reabsorption of bile acids . The efficacy and stability of this compound are likely to be influenced by factors such as the pH and the presence of other substances in the gut.

Analyse Biochimique

Biochemical Properties

Linerixibat interacts with the ileal bile acid transporter (IBAT), a protein that plays a crucial role in the reabsorption of bile acids in the small intestine . By inhibiting IBAT, this compound reduces the reuptake of bile acids, leading to a decrease in pruritic bile acids in circulation .

Cellular Effects

This compound has been shown to significantly improve itch, a symptom of cholestatic pruritus, in some treatment groups compared to placebo . This suggests that this compound could influence cell function by altering the signaling pathways associated with the sensation of itch.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of the ileal bile acid transporter (IBAT). By blocking the reuptake of bile acids in the small intestine, this compound reduces the levels of pruritic bile acids in circulation .

Temporal Effects in Laboratory Settings

In the GLIMMER study, patients received 12 weeks of double-blind treatment with this compound . The study reported that this compound significantly improved itch in some treatment groups compared to placebo . This suggests that this compound has a stable effect over time.

Metabolic Pathways

This compound is minimally metabolized in humans. After intravenous administration, approximately 80% of this compound is eliminated via biliary/fecal excretion, mostly as unchanged parent drug .

Transport and Distribution

This compound is designed for minimal intestinal absorption . After oral administration, this compound is almost entirely excreted in feces as unchanged and unabsorbed this compound .

Méthodes De Préparation

Le Linerixibat peut être synthétisé par différentes voies. Une méthode implique la cristallisation du this compound dans un mélange de solvants d'acétonitrile et d'eau . Le composé existe sous plusieurs formes cristallines, telles que la Forme I, la Forme II, la Forme III, la Forme IV et la Forme V . La préparation de ces formes implique des conditions de cristallisation et des solvants spécifiques . Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles impliquent probablement des processus de cristallisation et de purification à grande échelle pour garantir la pureté et l'efficacité du composé.

Analyse Des Réactions Chimiques

Le Linerixibat subit principalement des réactions d'inhibition plutôt que des réactions chimiques traditionnelles telles que l'oxydation, la réduction ou la substitution. En tant qu'inhibiteur du transporteur d'acides biliaires iléaux, le this compound bloque la réabsorption des acides biliaires dans l'intestin grêle . Cette inhibition entraîne une réduction des acides biliaires circulants, ce qui contribue à soulager le prurit chez les patients atteints de cholangite biliaire primitive . Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas largement documentés, car l'accent est mis sur l'action inhibitrice du composé plutôt que sur sa réactivité chimique.

Applications de la recherche scientifique

Le this compound présente des applications significatives en recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Il est étudié pour son potentiel à traiter le prurit cholestatique chez les patients atteints de cholangite biliaire primitive . La capacité du composé à réduire les niveaux d'acides biliaires dans l'organisme en fait un candidat prometteur pour soulager les symptômes de cette affection . De plus, le mécanisme d'action du this compound en tant qu'inhibiteur du transporteur d'acides biliaires iléaux ouvre des possibilités pour son utilisation dans d'autres troubles liés aux acides biliaires . Des recherches sont en cours pour explorer son efficacité et sa sécurité dans divers contextes cliniques .

Mécanisme d'action

Le this compound exerce ses effets en inhibant le transporteur d'acides biliaires iléaux, qui est responsable de la réabsorption des acides biliaires dans l'intestin grêle . En bloquant ce transporteur, le this compound réduit les niveaux d'acides biliaires prurigènes en circulation . Cette réduction des acides biliaires contribue à soulager les démangeaisons intenses associées au prurit cholestatique . La cible moléculaire du this compound est le transporteur d'acides biliaires iléaux, et sa voie implique l'inhibition de la réabsorption des acides biliaires .

Comparaison Avec Des Composés Similaires

Le Linerixibat est unique par son inhibition spécifique du transporteur d'acides biliaires iléaux. Des composés similaires incluent le maralixibat et l'odevixibat, qui sont également des inhibiteurs des transporteurs d'acides biliaires . Le this compound a montré une efficacité significative pour améliorer l'intensité des démangeaisons chez les patients atteints de cholangite biliaire primitive . Son absorption minimale et son action ciblée en font un candidat prometteur pour le traitement du prurit cholestatique sans provoquer d'effets secondaires systémiques importants . L'unicité du this compound réside dans son inhibition spécifique du transporteur d'acides biliaires iléaux et son potentiel à apporter un soulagement aux patients atteints de cholangite biliaire primitive .

Propriétés

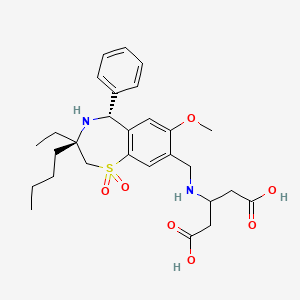

IUPAC Name |

3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGVOBIGEBDYTP-VSGBNLITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345982-69-5 | |

| Record name | Linerixibat [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345982695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-2330672 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11729 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LINERIXIBAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386012Z45S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the mechanism of action for Linerixibat and how does it impact serum bile acid levels?

A1: this compound is a potent and selective inhibitor of the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). [, ] This transporter is responsible for the reabsorption of bile acids from the ileum back into the circulation. By inhibiting ASBT, this compound prevents this reabsorption, leading to increased bile acid excretion in the feces and a subsequent reduction in serum bile acid levels. [, ]

Q2: How does the reduction in serum bile acids by this compound relate to its potential for treating cholestatic pruritus in primary biliary cholangitis (PBC)?

A2: Elevated serum bile acid levels are believed to be a key factor contributing to the intense itching (pruritus) experienced by patients with PBC. [, ] By reducing serum bile acid concentrations, this compound aims to alleviate this debilitating symptom. Studies have shown a correlation between the degree of serum bile acid reduction achieved with this compound and the improvement in pruritus scores in PBC patients. [, , ]

Q3: What is known about the absorption, metabolism, and excretion of this compound in humans?

A3: this compound exhibits very low oral bioavailability (approximately 0.05%). [] This is primarily attributed to its minimal absorption from the gastrointestinal tract (fraction absorbed: 0.167%) and extensive first-pass metabolism in the gut. [] Interestingly, despite in vitro studies predicting rapid hepatic metabolism via cytochrome P450 3A4, this compound is minimally metabolized in vivo. [] Instead, the majority of the drug is excreted unchanged in the feces (biliary/fecal excretion: >80%) with a smaller portion eliminated renally (approximately 20%). []

Q4: How does the pharmacokinetic profile of this compound contribute to its targeted action in the ileum?

A4: The minimal systemic absorption and extensive biliary/fecal excretion of this compound result in a high concentration of the drug being delivered to its site of action, the ileum, while minimizing systemic exposure. [] This localized action contributes to its targeted effect on bile acid reabsorption and reduces the potential for off-target effects.

Q5: Were there any unexpected findings regarding the metabolism of this compound?

A5: Yes, although in vitro studies predicted rapid hepatic clearance via cytochrome P450 3A4, in vivo studies demonstrated that this compound is minimally metabolized in humans. [] This highlights the importance of in vivo studies to accurately characterize drug disposition and challenges relying solely on in vitro predictions.

Q6: What is the relationship between this compound dose and its effect on serum bile acid levels?

A6: Studies have shown that this compound reduces serum bile acid levels in a dose-dependent manner. [, ] This means that higher doses of this compound lead to a greater reduction in serum bile acid concentrations. A population kinetic-pharmacodynamic model, developed using data from clinical trials, confirmed this relationship and provided further insights for dose optimization. [, ]

Q7: How was the optimal dose of this compound for Phase 3 clinical trials determined?

A7: Researchers developed a kinetic-pharmacodynamic (k-PD) model using data from the Phase 2b GLIMMER trial, which investigated various this compound doses and dosing regimens. [] This model considered both the drug's effect on itch reduction (efficacy) and the occurrence of diarrhea (a common side effect related to excess bile acids in the colon). [] The analysis aimed to identify the dose that maximized itch reduction while minimizing gastrointestinal side effects, ultimately leading to the selection of 40 mg twice daily for the Phase 3 GLISTEN trial. []

Q8: Have there been any studies investigating the long-term safety and tolerability of this compound?

A8: Yes, long-term safety and tolerability studies for this compound are ongoing. [] These studies will provide valuable data on the potential for long-term adverse effects and contribute to a comprehensive understanding of the drug's safety profile.

Q9: Are there any known challenges in analyzing and characterizing this compound?

A9: One challenge lies in separating and quantifying the stereoisomers of this compound. Researchers have explored the use of chemical derivatization combined with supercritical fluid chromatography and chiral stationary phases to improve the resolution and analysis of these stereoisomers. [] This approach allows for more accurate characterization and quantification of this compound in various matrices.

Q10: What is the significance of understanding the structure-activity relationship (SAR) of this compound?

A10: Elucidating the SAR of this compound is crucial for optimizing its pharmacological properties. By understanding how specific structural modifications influence the drug's potency, selectivity, and pharmacokinetic profile, researchers can design and synthesize novel analogs with enhanced therapeutic benefits and a more favorable safety profile. One study highlighted the importance of a sulfur atom in controlling a key step during the synthesis of this compound, demonstrating the impact of specific structural features on its production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(tert-Butyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-imidazol-4-yl)pyridine](/img/structure/B607712.png)

![(3S,5S,8R,9S,10S,13S,14S,17Z)-3-ethynyl-17-hydroxyimino-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B607714.png)

![[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate;sulfamic acid](/img/structure/B607723.png)

![methyl 3-chloro-2-(2-{1-[(2-ethoxyphenyl)methyl]-1H-imidazol-2-yl}ethyl)-4,6-dihydroxybenzoate](/img/structure/B607732.png)